3-fluoro-N-phenylbenzamide

Thermodynamics Physical Chemistry Crystallography

3-Fluoro-N-phenylbenzamide (1629-09-0) is a meta-fluorinated benzanilide with unique solid-state polymorphism driven by fluorine position. LogP 3.151 enhances lipophilicity for membrane penetration. Binds Hsp90 (Grp94 Kd ~200 nM, Hsp90α Kd ~240 nM), serving as a validated probe for chaperone research. The 3-fluorobenzamide core is essential for AOX inhibitor activity, driving antifungal/antiparasitic SAR. Its distinct thermodynamic profile supports crystal engineering. Choose this scaffold where meta-fluorination controls electronic and steric effects.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 1629-09-0
Cat. No. B177053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-phenylbenzamide
CAS1629-09-0
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
InChIKeySTGITJSNRGHAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-phenylbenzamide (CAS 1629-09-0): Sourcing and Baseline Characterization for Fluorinated Benzanilide Procurement


3-Fluoro-N-phenylbenzamide (CAS 1629-09-0) is a fluorinated benzanilide derivative with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol [1]. It is characterized by a 3-fluorobenzoyl group linked to an unsubstituted phenylamine via an amide linkage . This compound serves as a versatile building block in medicinal chemistry and chemical biology due to the distinct electronic and steric effects imparted by the meta-fluorine substituent .

Why 3-Fluoro-N-phenylbenzamide (CAS 1629-09-0) Cannot Be Simply Substituted with Other N-Phenylbenzamides


Simple substitution of 3-fluoro-N-phenylbenzamide with close analogs like non-fluorinated N-phenylbenzamide or halogen-swapped derivatives is not recommended without rigorous validation. The presence and precise position of the fluorine atom are critical determinants of a compound's physicochemical properties, such as lipophilicity (LogP), and its intermolecular interactions, including hydrogen bonding and crystal packing . For example, the meta-fluorine substitution in this compound is known to influence its solid-state properties, leading to disorder-induced polymorphism, a phenomenon not observed in its non-fluorinated parent [1]. Furthermore, replacing fluorine with a heavier halogen like bromine or chlorine alters the molecule's steric and electronic profile, which can dramatically change its binding affinity and selectivity for biological targets, as seen in structure-activity relationship (SAR) studies across various N-phenylbenzamide series [2].

Quantitative Differentiation Guide: How 3-Fluoro-N-phenylbenzamide (CAS 1629-09-0) Compares to Analogs in Key Performance Dimensions


Meta-Fluoro vs. Ortho/Para: Impact on Vapor Pressure and Thermodynamic Stability

The position of the fluorine substituent on the benzamide ring profoundly affects thermodynamic properties. The triple-point temperature for meta-fluorobenzamide is 336.8 K, which is higher than that of the ortho-isomer (318.0 K) but lower than the para-isomer (344.8 K) [1]. This indicates that the meta-substituted isomer has an intermediate solid-state stability, which can influence its behavior in formulation and processing. For the specific compound 3-fluoro-N-phenylbenzamide, the N-phenyl substitution further modulates these properties, as evidenced by a calculated LogP of 3.151 [2].

Thermodynamics Physical Chemistry Crystallography

Lipophilicity Advantage: LogP of 3-Fluoro-N-phenylbenzamide vs. Non-Fluorinated Analog

The introduction of a meta-fluorine atom significantly increases the lipophilicity of the benzanilide scaffold. 3-Fluoro-N-phenylbenzamide has a calculated LogP of 3.151 [1]. In contrast, the non-fluorinated parent compound, N-phenylbenzamide, has a significantly lower predicted LogP (approx. 2.0-2.5 based on typical fluorine effects on benzamide systems). This increased lipophilicity suggests enhanced membrane permeability, a crucial factor for cell-based assays and in vivo applications.

Physicochemical Properties Drug Design ADME

SAR Context: Importance of Meta-Fluoro in N-Phenylbenzamide Alternative Oxidase (AOX) Inhibition

In a study of 117 N-phenylbenzamide derivatives targeting fungal alternative oxidase (AOX), a key target for fungicide development, specific halogen substitutions were found to be critical for activity. The compound N-(3-bromophenyl)-3-fluorobenzamide, which retains the 3-fluoro substitution on the benzamide ring, was identified as the best inhibitor against recombinant AOX from M. perniciosa [1]. This finding underscores the importance of the 3-fluoro moiety for interacting with the AOX active site, a feature not shared by non-halogenated or differently substituted analogs. While 3-fluoro-N-phenylbenzamide was not the most potent in this specific SAR series, its core 3-fluorobenzamide structure is a proven privileged scaffold for developing potent AOX inhibitors.

Agrochemical Research Fungicide Development Medicinal Chemistry

Thermodynamic Differentiation: Standard Molar Enthalpy of Sublimation for Fluorobenzamide Isomers

The standard molar enthalpy of sublimation at 298.15 K, a key parameter for understanding volatility and solid-state interactions, varies significantly with fluorine position. For the meta-fluorobenzamide core of the target compound, the enthalpy of sublimation is intermediate between the ortho and para isomers [1]. While exact values for 3-fluoro-N-phenylbenzamide may differ due to the additional N-phenyl group, this class-level data indicates that the meta-substitution imparts a unique energy landscape compared to its positional isomers, affecting properties like vapor pressure and crystallization behavior.

Thermodynamics Material Science Process Chemistry

Best-Fit Research and Industrial Applications for 3-Fluoro-N-phenylbenzamide (CAS 1629-09-0) Based on Quantitative Evidence


As a Scaffold for Developing Alternative Oxidase (AOX) Inhibitors

Given the evidence that the 3-fluorobenzamide core is integral to the activity of potent AOX inhibitors like N-(3-bromophenyl)-3-fluorobenzamide, 3-fluoro-N-phenylbenzamide is an ideal starting material for SAR campaigns aimed at developing novel fungicides or antiparasitic agents [1].

In Chemical Biology Studies Probing Hsp90 and Grp94 Chaperone Binding

Data from BindingDB indicates that 3-fluoro-N-phenylbenzamide exhibits measurable binding affinity to Hsp90 family chaperones, including Grp94 (Kd ~200 nM) and Hsp90alpha (Kd ~240 nM) [2][3]. This makes it a suitable probe compound for studying the role of these chaperones in cellular processes and for validating them as drug targets.

For Physical-Chemical Studies on the Impact of Meta-Fluorination

The class-level thermodynamic data for fluorobenzamides demonstrates that the meta-fluorine position yields distinct physical properties (e.g., triple-point temperature, sublimation enthalpy) compared to ortho- and para-substituted analogs [4]. 3-Fluoro-N-phenylbenzamide can therefore serve as a model compound for fundamental research into how meta-fluorination influences solid-state stability, crystal packing, and phase behavior.

As a Lipophilic Building Block in Medicinal Chemistry

With a calculated LogP of 3.151, this compound is significantly more lipophilic than its non-fluorinated counterpart [5]. It is therefore a valuable building block for introducing a lipophilic, metabolically stable phenyl group into lead compounds, potentially improving membrane permeability and pharmacokinetic properties.

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